
2-Bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole
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Overview
Description
2-Bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole typically involves the reaction of appropriate thiazole derivatives with brominating and fluorinating agents. One common method involves the bromination of 5-(2-fluoropropan-2-yl)-1,3-thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C2 position undergoes substitution with nucleophiles under mild conditions. Key examples include:
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Amine substitution : Reaction with 2-aminothiazole in ethanol under reflux produces isomers of fused thiazole derivatives (e.g., 6A or 6B ) via intermediate iminothiadiazole formation .
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Thiol substitution : Treatment with 2-aminothiophenol leads to S-alkylation, forming benzo[ b] thiazin-3-yl derivatives (e.g., 8A ) through elimination of HBr .
Table 1: SNAr Reactions and Products
Nucleophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
2-Aminothiazole | Ethanol, reflux | Fused thiazole isomer (6A/6B ) | 65–80% | |
2-Aminothiophenol | Ethanol, reflux | Benzo[ b] thiazin-3-yl derivative (8A ) | 70% |
Cyclization and Heterocycle Formation
The compound participates in cycloaddition and ring-forming reactions:
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Fischer indole synthesis : Reaction with arylhydrazines in polyphosphoric acid yields 5-(2′-indolyl)thiazoles (e.g., 2d–j ), with IC₅₀ values ranging from 10–30 µM against cancer cell lines .
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Thiosemicarbazone cyclization : Interaction with thiosemicarbazide derivatives forms 2-hydrazineyl-1,3-thiazoles (e.g., 3a–c ), which exhibit antiproliferative activity .
3.1. Oxidation Reactions
The thiazole ring’s sulfur atom is susceptible to oxidation:
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Sulfoxide/sulfone formation : Treatment with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) modifies the thiazole ring, though specific data for this compound requires extrapolation from analogous systems .
3.2. Acetylation
The amino group in derivatives can be acetylated. For example, acetylation of intermediate 3b with acetic anhydride yields 2-[5-(4-chlorophenyl)-1,3-thiazole-2-yl]-1-acetyl hydrazine, enhancing metabolic stability .
Cross-Coupling Reactions
While direct evidence is limited, brominated thiazoles typically participate in palladium-catalyzed couplings:
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Suzuki–Miyaura coupling : Potential reaction with aryl boronic acids to form biaryl thiazoles, a strategy used in related anticancer agents .
Biological Activity Correlations
Reaction products demonstrate significant bioactivity:
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Anticancer activity : Indolyl-thiazole derivatives (e.g., 2e ) show selective cytotoxicity against BT-474 breast cancer cells (IC₅₀ = 20 µM) .
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Antimicrobial activity : Imidazotriazole-thiazole hybrids (e.g., 42 ) exhibit potency against Staphylococcus epidermidis, surpassing amphotericin B in some cases .
Reaction Mechanisms and Spectral Validation
Scientific Research Applications
The compound 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole is of interest for its potential biological activities, especially in cancer research. The thiazole ring is known for its diverse biological activities, and the presence of bromine and fluorine substituents may enhance the compound's interaction with biological targets.
Chemical Structure and Properties
The molecular formula of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole is C6H7BrFNS. Its molecular weight is 224.10 g/mol. The IUPAC name is 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole.
Antiproliferative Activity
Thiazole derivatives, including 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole, have antiproliferative effects. Thiazole derivatives with similar structures have shown significant activity against breast cancer cell lines MCF-7 and MDA-MB-231.
Potential mechanisms of antiproliferative effects:
- Inhibition of VEGFR : Thiazole compounds can inhibit vascular endothelial growth factor receptor (VEGFR) activity, which can lead to reduced angiogenesis and tumor growth.
- Induction of Apoptosis : Compounds in this class can induce programmed cell death through apoptosis and necrosis pathways in cancer cells, and trigger cell cycle arrest at the G1 phase while decreasing cellular populations in the G2/M phase.
- Molecular Docking Studies : Molecular docking studies have demonstrated a strong binding affinity of these compounds towards VEGFR proteins, supporting their potential as therapeutic agents in oncology.
Case Studies
In a recent case study, thiazole derivatives significantly inhibited cell proliferation and induced apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases.
Other studies on thiazole derivatives report:
- Compounds 24a and 24b showed activity against colon carcinoma HCT-15 .
- Compound 20 was the most active for human glioblastoma U251 cells and human melanoma WM793 cells, possibly due to the presence of a benzofuran ring .
- Analog 21 exhibited anticancer potential and cell line selectivity. The highest activity of this compound might be due to the presence of a methoxy group on different positions of the phenyl ring attached to the second position of the thiazole ring and fluorine substitution on the 5 position of the indole ring .
- Derivative 42 exceeded the activity of the standard (amphotericin B) against Staphylococcus epidermidis possibly due to the presence of an imidazotriazole ring .
- Compounds 2d–f and 2h exhibited anticancer activity and also selectivity towards particular cell lines .
- A range of thiazole analogues with 2-((1,1,1-trifluoropropan-2-yl)oxy)ethanone in the 5-position were investigated and showed good potency .
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but contains a pyridine ring instead of a thiazole ring.
2-Bromo-5-chloropyridine: Contains a chlorine atom instead of a fluorine atom.
5-Bromo-2-fluoropyridine: Another fluorinated bromopyridine derivative.
Uniqueness
2-Bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole is unique due to the presence of both bromine and fluorine atoms on a thiazole ring, which imparts distinct chemical and physical properties
Biological Activity
2-Bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The compound this compound features a bromine atom and a fluorinated propyl group attached to the thiazole ring. This unique substitution pattern is hypothesized to influence its biological activity significantly.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit promising anticancer properties. In particular, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, studies on related thiazoles demonstrated IC50 values ranging from 10 to 30 μM against breast and colon cancer cell lines, suggesting that structural modifications can enhance selectivity and potency against specific tumors .
Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
5-(2′-indolyl)thiazole | BT-474 (Breast) | 20 |
5-(2′-indolyl)thiazole | MDA-MB-157 (Breast) | 30 |
5-(2′-indolyl)thiazole | HTC-116 (Colon) | 25 |
Antimicrobial Activity
Thiazoles have also been studied for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The presence of electron-withdrawing groups in the thiazole structure has been linked to enhanced antimicrobial efficacy .
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiazole Derivative A | C. albicans | 4.01 mM |
Thiazole Derivative B | A. niger | 4.23 mM |
The mechanism by which thiazoles exert their biological effects often involves interaction with specific molecular targets within cells. For example, some thiazoles inhibit key enzymes involved in cancer cell proliferation or induce apoptosis through various signaling pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the thiazole ring can significantly affect biological activity. For instance, the introduction of halogen substituents has been shown to enhance potency against certain cancer types, while modifications to the alkyl side chains can influence selectivity and toxicity profiles .
Case Studies
- Study on Anticancer Activity : A recent study synthesized a series of thiazole derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that compounds with specific substitutions at the C-5 position exhibited higher selectivity towards breast cancer cells compared to others .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazoles demonstrated that compounds with fluorinated side groups showed enhanced activity against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Properties
Molecular Formula |
C6H7BrFNS |
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Molecular Weight |
224.10 g/mol |
IUPAC Name |
2-bromo-5-(2-fluoropropan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H7BrFNS/c1-6(2,8)4-3-9-5(7)10-4/h3H,1-2H3 |
InChI Key |
LNHUDTLBENXEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(S1)Br)F |
Origin of Product |
United States |
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